molecular formula C10H14N2O2S B13666950 Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B13666950
M. Wt: 226.30 g/mol
InChI Key: HRWGBAFGDDPMPA-UHFFFAOYSA-N
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Description

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with a methylpyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 4-Methyl-2-(1-methylpyrrolidin-2-yl)thiazole-5-carboxylate

Comparison: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3

InChI Key

HRWGBAFGDDPMPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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